molecular formula C16H18O8 B1261475 4-Methylumbelliferyl-alpha-D-galactopyranoside

4-Methylumbelliferyl-alpha-D-galactopyranoside

Cat. No.: B1261475
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-XKNQCCKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl-alpha-D-galactopyranoside is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and antimicrobial properties . This specific compound is characterized by its chromen-2-one structure, which is linked to a sugar moiety, making it a glycoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-alpha-D-galactopyranoside typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the flavonoid core, followed by enzymatic glycosylation to attach the sugar moiety. This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Various substitution reactions can occur on the aromatic ring or the sugar moiety, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, reduced chromen-2-one compounds, and various substituted flavonoids.

Scientific Research Applications

4-Methylumbelliferyl-alpha-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-alpha-D-galactopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

4-Methylumbelliferyl-alpha-D-galactopyranoside is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability compared to other flavonoids .

Properties

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11?,13-,14+,15?,16-/m0/s1

InChI Key

YUDPTGPSBJVHCN-XKNQCCKQSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

4-methylumbelliferone-alpha-D-galactoside
4-methylumbelliferyl galactose
4-methylumbelliferyl-alpha-D-galactopyranoside
4-methylumbelliferyl-beta-D-galactopyranoside
4-methylumbelliferyl-beta-D-galactoside
4-methylumbelliferyl-galactopyranoside
4-methylumbelliferyl-galactopyranoside, ((alpha-D)-galactopyranosyloxy)-isomer
4-methylumbelliferyl-galactopyranoside, ((beta-D)-galactosyloxy)-isomer
4-MUBF-GP

Origin of Product

United States

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